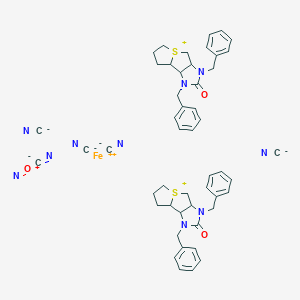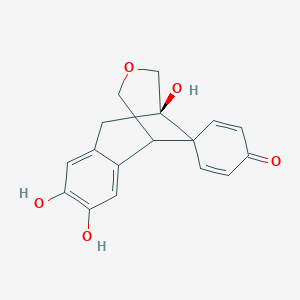
Dhmdr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydromyricetin (DHM) is a flavonoid compound that is extracted from the bark of the Ampelopsis grossedentata plant. DHM has been used in traditional Chinese medicine for centuries to treat a variety of ailments. In recent years, DHM has gained attention for its potential as a therapeutic agent in a range of scientific research applications.
Mécanisme D'action
Dhmdr works by inhibiting the activity of enzymes that are involved in the metabolism of alcohol. This leads to a decrease in the production of toxic byproducts of alcohol metabolism, such as acetaldehyde. Dhmdr also activates certain signaling pathways in the brain that are involved in regulating alcohol consumption.
Effets Biochimiques Et Physiologiques
Dhmdr has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell damage. Dhmdr has also been shown to improve cognitive function and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Dhmdr has several advantages for use in lab experiments. It is a natural compound that is readily available and easy to synthesize. Dhmdr is also relatively non-toxic and has been shown to have low side effects. However, Dhmdr has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. Dhmdr also has a relatively short half-life, which can make it difficult to maintain consistent blood levels over time.
Orientations Futures
There are several future directions for research on Dhmdr. One area of research is the potential therapeutic use of Dhmdr in treating alcohol addiction and related disorders. Another area of research is the potential use of Dhmdr in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is potential for Dhmdr to be used in the development of new cancer therapies. Further research is needed to fully explore the potential therapeutic applications of Dhmdr.
Conclusion:
Dhmdr is a natural compound that has gained attention for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Dhmdr has also been studied for its potential to treat alcohol-related disorders, such as alcohol addiction and liver damage. Dhmdr has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully explore the potential therapeutic applications of Dhmdr.
Méthodes De Synthèse
Dhmdr is synthesized from the bark of the Ampelopsis grossedentata plant. The bark is harvested and boiled in water to extract the Dhmdr. The extract is then purified using chromatography to obtain the pure Dhmdr compound.
Applications De Recherche Scientifique
Dhmdr has been studied for its potential therapeutic effects on a range of health conditions. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Dhmdr has also been studied for its potential to treat alcohol-related disorders, such as alcohol addiction and liver damage. Dhmdr has been shown to reduce alcohol cravings and protect liver cells from alcohol-induced damage.
Propriétés
Numéro CAS |
113477-35-3 |
|---|---|
Nom du produit |
Dhmdr |
Formule moléculaire |
C17H16O5 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
(9R)-4,5,9-trihydroxyspiro[11-oxatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C17H16O5/c18-11-1-3-16(4-2-11)13-8-22-9-17(16,21)7-10-5-14(19)15(20)6-12(10)13/h1-6,13,19-21H,7-9H2/t13?,17-/m0/s1 |
Clé InChI |
CZSLURFDEROKDZ-RUINGEJQSA-N |
SMILES isomérique |
C1C2C3=CC(=C(C=C3C[C@@](C24C=CC(=O)C=C4)(CO1)O)O)O |
SMILES |
C1C2C3=CC(=C(C=C3CC(C24C=CC(=O)C=C4)(CO1)O)O)O |
SMILES canonique |
C1C2C3=CC(=C(C=C3CC(C24C=CC(=O)C=C4)(CO1)O)O)O |
Synonymes |
7,10-dihydroxy-11-methoxydracaenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



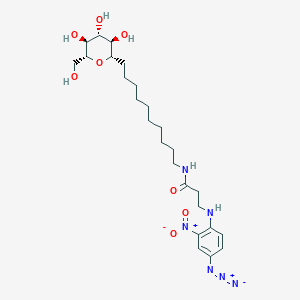
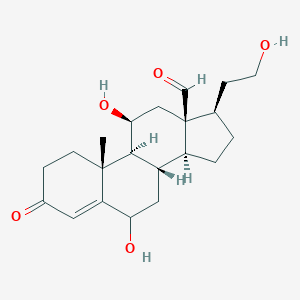
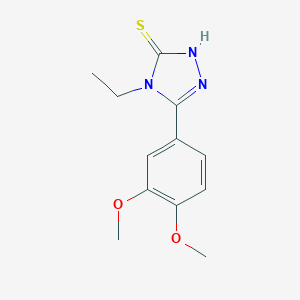
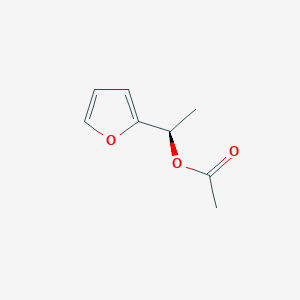
![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)
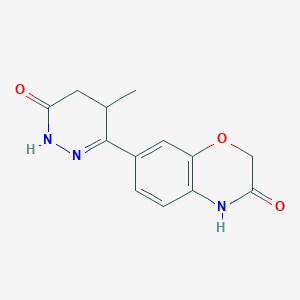
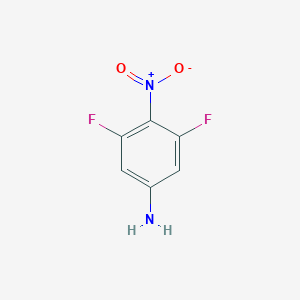
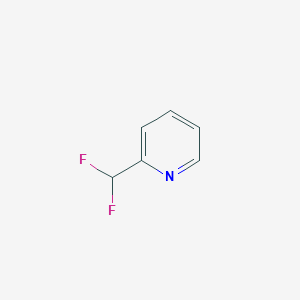
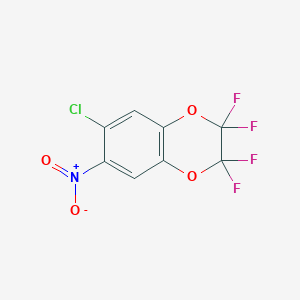
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)

